[1,1/'-Biphenyl]-2,3,4/'-triol
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Overview
Description
(1,1’-Biphenyl)-2,3,4’-triol is an organic compound consisting of two benzene rings connected by a single bond, with three hydroxyl groups attached at the 2, 3, and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-2,3,4’-triol typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient .
Industrial Production Methods: Industrial production of (1,1’-Biphenyl)-2,3,4’-triol can be achieved through similar synthetic routes, with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: (1,1’-Biphenyl)-2,3,4’-triol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds .
Scientific Research Applications
(1,1’-Biphenyl)-2,3,4’-triol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-2,3,4’-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
(1,1’-Biphenyl)-4,4’-diol: Similar structure but with hydroxyl groups at the 4,4’ positions.
(1,1’-Biphenyl)-2,2’-diol: Hydroxyl groups at the 2,2’ positions.
(1,1’-Biphenyl)-3,3’-diol: Hydroxyl groups at the 3,3’ positions.
Uniqueness: (1,1’-Biphenyl)-2,3,4’-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
120728-35-0 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,13-15H |
InChI Key |
NPGGQLOIUYMASZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
120728-35-0 | |
Synonyms |
[1,1-Biphenyl]-2,3,4-triol (9CI) |
Origin of Product |
United States |
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